molecular formula C18H25NO2 B6223328 tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate CAS No. 2768332-20-1

tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate

Cat. No.: B6223328
CAS No.: 2768332-20-1
M. Wt: 287.4
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Description

tert-Butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a compound that features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure. This compound is of interest due to its potential applications in drug discovery and materials science, where the bicyclo[1.1.1]pentane motif can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is to start with a bicyclo[1.1.1]pentane derivative and introduce the tert-butyl carbamate group through a series of reactions. These reactions often involve the use of reagents such as tert-butyl chloroformate and amines under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .

Biology and Medicine: In biology and medicine, this compound is investigated for its potential as a bioisostere, which can replace aromatic rings in drug molecules to improve their properties. It has shown promise in enhancing the potency and selectivity of therapeutic agents .

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as liquid crystals and metal-organic frameworks, due to its rigid and three-dimensional structure .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with molecular targets through its unique bicyclo[1.1.1]pentane core. This core can enhance the binding affinity and selectivity of the compound for specific targets, such as enzymes or receptors. The pathways involved in its action are still under investigation, but it is believed to modulate biological processes by altering the conformation and dynamics of target proteins .

Comparison with Similar Compounds

  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
  • tert-Butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

Uniqueness: tert-Butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate is unique due to the presence of the phenylethyl group, which can enhance its interactions with biological targets and improve its pharmacokinetic properties. This makes it a valuable compound for drug discovery and development .

Properties

CAS No.

2768332-20-1

Molecular Formula

C18H25NO2

Molecular Weight

287.4

Purity

95

Origin of Product

United States

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